molecular formula C19H20O5 B15146245 (4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one; 1,7-Bis-(3,4-dihydroxyphenyl)-4-hepten-3-one; Hirsutanone

(4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one; 1,7-Bis-(3,4-dihydroxyphenyl)-4-hepten-3-one; Hirsutanone

Cat. No.: B15146245
M. Wt: 328.4 g/mol
InChI Key: VWHYFMQKJYFLCC-UHFFFAOYSA-N
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Description

(4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one, also known as 1,7-Bis-(3,4-dihydroxyphenyl)-4-hepten-3-one or Hirsutanone, is a diarylheptanoid compound. Diarylheptanoids are a class of natural products characterized by two aromatic rings connected by a seven-carbon chain. Hirsutanone is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one typically involves the coupling of two aromatic aldehydes with a heptane chain. One common method is the aldol condensation reaction, where aromatic aldehydes react with heptanone in the presence of a base, such as sodium hydroxide, to form the desired diarylheptanoid structure .

Industrial Production Methods

Industrial production of Hirsutanone may involve the extraction from natural sources, such as the rhizomes of Curcuma kwangsiensis, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized aldol condensation reactions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hirsutanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Acetylated or methylated derivatives

Scientific Research Applications

Mechanism of Action

Hirsutanone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-3,5-Diacetoxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane
  • (4E,6E)-1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)-4,6-heptadien-3-one

Uniqueness

Hirsutanone is unique due to its specific structure, which allows it to exhibit a broad range of biological activities. Its dual hydroxyl groups on the aromatic rings contribute to its potent antioxidant and anti-inflammatory properties, distinguishing it from other diarylheptanoids .

Properties

IUPAC Name

1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHYFMQKJYFLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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